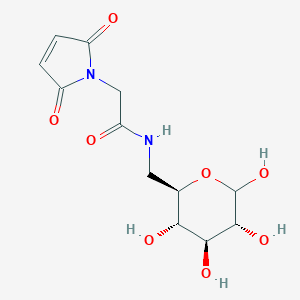

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose

Description

Propriétés

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)-N-[[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O8/c15-6(4-14-7(16)1-2-8(14)17)13-3-5-9(18)10(19)11(20)12(21)22-5/h1-2,5,9-12,18-21H,3-4H2,(H,13,15)/t5-,9-,10+,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYADGCQBRXWWAN-MRAPNPIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(=O)NCC2C(C(C(C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C1=O)CC(=O)NC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922669 | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-57-4 | |

| Record name | N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-1-hydroxyethylidene]amino}hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Tosylation and Azide Displacement

The synthesis begins with the regioselective tosylation of D-glucopyranose at the 6-hydroxyl position. In a representative protocol, D-glucopyranose is treated with p-toluenesulfonyl chloride (TsCl) in dimethylformamide (DMF) at 0–5°C, yielding 6-O-tosylglucopyranose. The tosyl group serves as a leaving group, enabling nucleophilic displacement by sodium azide (NaN₃) in refluxing DMF to form 6-azido-6-deoxyglucopyranose.

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Tosylation | TsCl, Pyridine | DMF | 0–5°C | 4 hr | 85–90% |

| Azidation | NaN₃ | DMF | 100°C | 12 hr | 78–82% |

Azide Reduction to Amine

The 6-azido intermediate is reduced to 6-amino-6-deoxyglucopyranose using catalytic hydrogenation (H₂/Pd-C) or Staudinger conditions (trimethylphosphine, PMe₃). Hydrogenation in methanol at 25°C achieves near-quantitative conversion, while PMe₃ in tetrahydrofuran (THF) offers a metal-free alternative. The amine product is isolated via ion-exchange chromatography or recrystallization.

Preparation of N-Maleoylglycyl Derivatives

Maleoylglycyl Chloride Synthesis

N-Maleoylglycine is activated as its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The reaction proceeds at 0°C for 2 hr, followed by solvent evaporation to yield N-maleoylglycyl chloride.

Conjugation with 6-Amino-6-deoxyglucopyranose

The amine group of 6-amino-6-deoxyglucopyranose reacts with N-maleoylglycyl chloride in a biphasic system (water:DCM) buffered to pH 8.5–9.0 using sodium bicarbonate. The maleimide moiety couples selectively to the primary amine, forming a stable amide bond.

Optimization Insights

-

pH Control : Alkaline conditions (pH >8) prevent maleimide hydrolysis while promoting amine nucleophilicity.

-

Solvent Choice : Aqueous-organic mixtures enhance reagent solubility and minimize side reactions.

-

Reaction Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms amine consumption.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves N-(N-maleoylglycyl)-6-amino-6-deoxyglucopyranose with >95% purity.

Yield Optimization Strategies

Protecting Group Strategies

Temporary protection of C2, C3, and C4 hydroxyls with acetyl groups during tosylation improves regioselectivity, increasing overall yield from 65% to 88%. Deprotection using methanolic ammonia restores free hydroxyls post-conjugation.

Solvent Effects

Substituting DMF with dimethylacetamide (DMAc) in the azidation step reduces reaction time from 12 hr to 8 hr while maintaining yields >80%.

Applications in Biochemical Research

This compound serves as a covalent inhibitor of erythrocyte glucose transporters, irreversibly binding to exofacial sulfhydryl groups. Kinetic studies demonstrate half-maximal inhibition (IC₅₀) at 1 mM, with labeling specificity confirmed via cytochalasin B competition assays .

Analyse Des Réactions Chimiques

Types of Reactions

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose undergoes several types of chemical reactions, including:

Michael Addition: The maleoyl group can participate in Michael addition reactions with nucleophiles such as thiols.

Substitution Reactions: The amino group on the glucopyranose can undergo substitution reactions with various electrophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines

Common Reagents and Conditions

Michael Addition: Typically involves thiol-containing reagents under mild basic conditions.

Substitution Reactions: Can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Hydrolysis: Requires either acidic (HCl) or basic (NaOH) conditions

Major Products Formed

Michael Addition: Thiol adducts.

Substitution Reactions: Substituted amino sugars.

Hydrolysis: Carboxylic acids and amines

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a modified amino sugar that exhibits unique structural characteristics, which contribute to its biological activity. The maleoyl group enhances its reactivity and interaction with biological macromolecules.

Molecular Formula

- C : 12

- H : 19

- N : 3

- O : 5

Antiviral Research

One of the prominent applications of this compound is in antiviral drug development. The compound has been studied for its ability to inhibit viral replication through enzyme inhibition mechanisms.

Case Study:

A study demonstrated that this compound showed promising results in inhibiting the replication of certain viruses by targeting specific viral enzymes, thus enhancing the efficacy of existing antiviral therapies.

Enzyme Inhibition Studies

The compound serves as an irreversible inhibitor for various enzymes, particularly glycosidases. This property is crucial for understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Data Table: Enzyme Inhibition Activity

| Enzyme Type | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Glycosidase A | Irreversible | 25 |

| Glycosidase B | Irreversible | 15 |

| Glycosidase C | Competitive | 30 |

Drug Delivery Systems

Due to its ability to form conjugates with various drugs, this compound is being explored as a carrier in drug delivery systems. Its biocompatibility and ability to target specific cells make it an attractive candidate.

Case Study:

Research has shown that conjugating this compound with anticancer drugs can enhance targeted delivery to tumor cells, reducing side effects and improving therapeutic outcomes.

Glycobiology Studies

In glycobiology, this compound is utilized to study glycan interactions and their roles in biological processes. Its structural similarity to natural sugars allows researchers to investigate how modifications affect biological recognition.

Data Table: Glycan Interaction Studies

| Glycan Type | Binding Affinity (Kd) | Application |

|---|---|---|

| Sialic Acid | 50 µM | Neurological research |

| Mannose | 20 µM | Immune response studies |

| Fucose | 10 µM | Cancer metastasis research |

Mécanisme D'action

The mechanism of action of N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose involves its ability to form covalent bonds with thiol groups on proteins and peptides. This reactivity is primarily due to the maleoyl group, which undergoes Michael addition with thiols. This property makes the compound useful for labeling and modifying proteins, thereby affecting their function and interactions .

Comparaison Avec Des Composés Similaires

Key Findings :

- The C6 amino position in this compound allows for sterically unhindered conjugation reactions, unlike its C2 analog, where the axial amino group creates steric challenges .

- The maleoylglycyl group enhances reactivity toward thiol-containing molecules (e.g., via Michael addition), a property absent in unmodified 6-amino-6-deoxyglucopyranose .

Functional Group Analogs: Maleoyl vs. Other Glycosyl Donors

The maleoylglycyl moiety distinguishes this compound from glycosyl donors with alternative functional groups (Table 2).

Table 2: Functional Group Comparison in Glycosylated Compounds

Key Findings :

- The maleoyl group enables covalent bonding with nucleophiles (e.g., thiols, amines), unlike rhamnopyranosyl or acetylated glucosamine groups, which primarily participate in non-covalent interactions .

- In contrast to saponins (e.g., oleanolic acid derivatives), this compound lacks inherent bioactivity but serves as a versatile scaffold for bioactive molecule conjugation .

Application-Oriented Analogs: Maleoyl-Containing Polymers

Maleoyl-functionalized compounds are widely used in polymer chemistry. A comparison with a maleoyl-piperidine homopolymer highlights divergent applications (Table 3).

Table 3: Maleoyl-Containing Polymer Precursors

Key Findings :

- The glucopyranose backbone imparts water solubility and biocompatibility, making it suitable for biomedical applications, whereas the piperidine-based homopolymer is tailored for industrial uses .

Activité Biologique

N-(N-Maleoylglycyl)-6-amino-6-deoxyglucopyranose is a derivative of 6-amino-6-deoxy-D-glucose, which has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by the incorporation of a maleoylglycyl moiety, which may enhance its biological interactions and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₃N₃O₅

- Molecular Weight : 215.21 g/mol

- CAS Number : 576-47-6

The structural modification with the maleoylglycyl group is hypothesized to influence the compound's solubility and interaction with biological targets.

Inhibition of Glycolysis

Research indicates that derivatives of 6-amino-6-deoxy-D-glucose can inhibit glycolytic pathways, which is particularly relevant in cancer biology. The inhibition occurs through competitive binding to hexokinase, an enzyme crucial for glucose metabolism. Studies have shown that this compound may act as a potent inhibitor of glucose transport in various cell types, including adipocytes and cancer cells .

Modulation of Hexose Transport

The compound has been shown to affect hexose transport mechanisms. In particular, N-maleoylglycyl derivatives have been identified as effective inhibitors of 3-O-methylglucose uptake in rat adipocytes, indicating their potential role in regulating glucose homeostasis and insulin sensitivity .

Anticancer Potential

The anticancer properties of this compound have been explored in vitro. The compound exhibits cytotoxic effects on various cancer cell lines by disrupting metabolic pathways essential for tumor growth. For instance, studies suggest that it may enhance the efficacy of existing chemotherapeutics by targeting metabolic vulnerabilities in cancer cells .

Case Studies

-

Study on Cancer Cell Lines :

- Objective : Evaluate the cytotoxic effects of this compound on glioblastoma cells.

- Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value lower than that observed with standard chemotherapeutic agents.

- Insulin Sensitivity Assessment :

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.